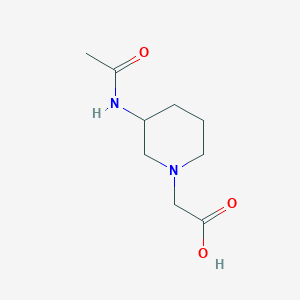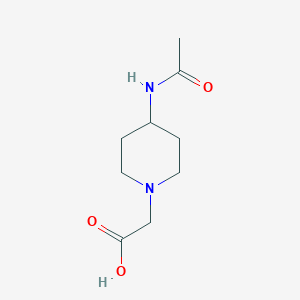![molecular formula C16H22N2O4 B7919421 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7919421.png)
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both carboxylic acid and ester functional groups within the same molecule allows for diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a suitable carboxymethylating agent, such as chloroacetic acid.
Formation of the Benzyl Ester: The benzyl ester can be formed through an esterification reaction between the carboxylic acid group and benzyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of an acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical pathways.
Industrial Applications: It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-1-carboxylic acid benzyl ester: Lacks the carboxymethyl-amino group, which may result in different reactivity and biological activity.
3-(Aminomethyl)-piperidine-1-carboxylic acid benzyl ester:
N-Benzylpiperidine-1-carboxylic acid: Similar core structure but lacks the ester functionality, leading to different chemical behavior.
Uniqueness
3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of both carboxymethyl and benzyl ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
2-[(1-phenylmethoxycarbonylpiperidin-3-yl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)10-17-9-14-7-4-8-18(11-14)16(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTSUCBVGRWVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide](/img/structure/B7919345.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide](/img/structure/B7919347.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7919348.png)
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7919357.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide](/img/structure/B7919361.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide](/img/structure/B7919365.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide](/img/structure/B7919371.png)


![[2-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B7919389.png)
![[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid](/img/structure/B7919390.png)
![[3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7919396.png)
![{3-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7919413.png)
![{4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7919420.png)
